4-Ethoxy-3-oxobutanenitrile
Description
Properties
CAS No. |
1224888-27-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-ethoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C6H9NO2/c1-2-9-5-6(8)3-4-7/h2-3,5H2,1H3 |
InChI Key |
RQJOWKSETNOLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The following table compares 4-Ethoxy-3-oxobutanenitrile with structurally related compounds, emphasizing key differences in functional groups, substituents, and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| This compound* | C₆H₉NO₂ | 143.14 (calc.) | Not available | Nitrile group, ethoxy substituent, ketone at position 3 |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | 5219-07-8 | Aromatic chlorophenyl group, nitrile, ketone; higher molecular weight |
| Methyl 4-ethoxy-3-oxobutanoate | C₇H₁₂O₄ | 160.17 | 41051-15-4 | Methyl ester instead of nitrile, ethoxy group; ester hydrolysis susceptibility |
| Methyl 4-methoxy-3-oxobutanoate | C₆H₁₀O₄ | 146.14 | 1723-25-7 | Methoxy substituent, smaller alkoxy group than ethoxy |
Research Findings and Limitations
- Gaps in Data : Direct experimental data on this compound’s physical properties (e.g., melting point, solubility) are absent in the reviewed literature. Predictions rely on computational models or extrapolation from analogs.
- Biological Relevance : Compounds like 2-(4-Chlorophenyl)-3-oxobutanenitrile are studied for antimicrobial activity due to the chlorophenyl moiety . The ethoxy variant’s bioactivity remains unexplored.
- Industrial Potential: Methyl 4-ethoxy-3-oxobutanoate is used in flavor and fragrance industries, suggesting that this compound could serve as a nitrile-based intermediate in specialty chemicals .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 4-Ethoxy-3-oxobutanenitrile, and how should experimental parameters be optimized?
- Methodological Answer : A combination of FT-IR (to confirm nitrile and ketone functional groups), NMR (for structural elucidation of ethoxy and ketone moieties), and UV-Vis spectroscopy (to study electronic transitions) is critical. For NMR, use deuterated solvents (e.g., CDCl₃) to avoid interference, and optimize acquisition parameters (e.g., 512 scans for NMR to enhance signal-to-noise ratio). FT-IR should prioritize resolution settings (4 cm⁻¹) to distinguish overlapping bands, particularly in the 1650–1750 cm⁻¹ range for ketone C=O stretching .
Q. What synthetic routes are reported for this compound, and what parameters influence yield and purity?
- Methodological Answer : A common route involves Claisen condensation between ethyl cyanoacetate and an ethoxy-substituted acetyl chloride. Key parameters include:
- Catalyst selection : Use sodium ethoxide for base-catalyzed reactions to minimize side products.
- Temperature control : Maintain 0–5°C during ketone formation to prevent decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yield improvements (up to 75%) are achieved by slow addition of reagents to avoid exothermic side reactions .
Q. How does the electronic environment of the nitrile group influence reactivity in nucleophilic additions?
- Methodological Answer : The nitrile’s electron-withdrawing nature enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., Grignard reagents). To study this, perform kinetic assays under varying solvent polarities (e.g., THF vs. DMF). Monitor reaction progress via TLC and quantify intermediates using HPLC with a C18 column (acetonitrile/water mobile phase). Computational models (e.g., Fukui indices) predict reactive sites, aligning with experimental observations of regioselectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate electronic transitions .
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450). Parameterize force fields for nitrile and ethoxy groups to improve accuracy. Cross-validate with in vitro enzyme inhibition assays .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved experimentally?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor hydrolysis via LC-MS, quantifying degradation products (e.g., carboxylic acid derivatives).
- Kinetic modeling : Fit data to first-order decay models to determine rate constants. Use Arrhenius plots to extrapolate shelf-life under varying conditions. Discrepancies in literature may arise from trace metal impurities; include EDTA in buffers to chelate metal ions .
Q. What strategies enable synthesis of deuterated or isotopically labeled derivatives for mechanistic studies?
- Methodological Answer :
- Deuterium labeling : Replace ethoxy groups with deuterated ethanol (C₂D₅OD) during esterification. Confirm incorporation via NMR and high-resolution MS.
- Isotopic tracing : Use -labeled acetonitrile in the nitrile group. Optimize reaction conditions (e.g., anhydrous, inert atmosphere) to minimize isotopic dilution. Applications include metabolic pathway tracing in radiolabeled in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
